molecular formula C19H28N2O3 B5855009 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5855009
M. Wt: 332.4 g/mol
InChI Key: ZXOSXPSHDLWVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as ABT-288, is a potent and selective dopamine D4 receptor partial agonist. It is a member of the piperidine class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a partial agonist at the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex. Activation of this receptor has been shown to improve cognitive function, particularly in tasks that require working memory and attention.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase dopamine release in the prefrontal cortex, which is thought to be responsible for its cognitive enhancing effects. It has also been shown to increase acetylcholine release in the hippocampus, which may contribute to its effects on learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high selectivity for the dopamine D4 receptor, which reduces the potential for off-target effects. However, its partial agonist activity may limit its efficacy in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of substance abuse disorders, particularly those involving stimulants such as cocaine and methamphetamine. Additionally, further studies are needed to better understand the mechanisms underlying 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine's cognitive enhancing effects and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, starting with the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form 1-(3,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine-1-carboxylic acid to yield the final product, 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in preclinical models of schizophrenia and attention-deficit/hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-23-17-6-5-15(13-18(17)24-2)14-20-11-7-16(8-12-20)19(22)21-9-3-4-10-21/h5-6,13,16H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSXPSHDLWVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxybenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

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